Cas no 84006-10-0 (2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine)

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine structure
84006-10-0 structure
Nome del prodotto:2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Numero CAS:84006-10-0
MF:C9H12ClNO
MW:185.650681495667
CID:60642
PubChem ID:819992

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
    • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (ACI)
    • 2-Chlormethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride
    • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
    • 4-Methoxy-3,5-dimethyl-2-(chloromethyl)pyridine
    • METHYLBRASSIDATE
    • 2-chloromethyl-3,5-dimethyl-4-methoxy-pyridine
    • 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine
    • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
    • SCHEMBL1160150
    • NH3A66X6A6
    • AN-668/25055009
    • AKOS000321191
    • 3,5-dimethyl-4-methoxy-2-pyridylmethyl chloride
    • Pyridine, 2-(chloromethyl)-4-methoxy-3,5-dimethyl-
    • 3,5-dimethyl-4-methoxy-2-chloromethylpyridine
    • MFCD03265239
    • EN300-57759
    • BB 0262067
    • AS-75978
    • SRKVJDYNPSMHJM-UHFFFAOYSA-N
    • 2-(chloromethyl)-4-methoxy-3, 5-dimethylpyridine
    • 2-chloromethyl-4-methoxy-3,5-lutidine
    • SB53801
    • UNII-NH3A66X6A6
    • FT-0611964
    • DTXSID70356147
    • 84006-10-0
    • DB-031921
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine; 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine; 2-Chlormethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride; 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine; 4-Methoxy-3,5-dimethyl-2-(chloromethyl)pyridine
    • STK501313
    • ALBB-006039
    • DB-355965
    • DTXCID80307206
    • MDL: MFCD03265239
    • Inchi: 1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3
    • Chiave InChI: SRKVJDYNPSMHJM-UHFFFAOYSA-N
    • Sorrisi: ClCC1C(C)=C(OC)C(C)=CN=1

Proprietà calcolate

  • Massa esatta: 185.06100
  • Massa monoisotopica: 185.061
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 143
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 2
  • Carica superficiale: 0
  • Superficie polare topologica: 22.1A^2

Proprietà sperimentali

  • Densità: 1.112
  • Punto di ebollizione: 272.2°C at 760 mmHg
  • Punto di infiammabilità: 118.4°C
  • PSA: 22.12000
  • LogP: 2.44580

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN3077 9/PG 3
  • Istruzioni di sicurezza: S60-S61
  • RTECS:NJ5808500
  • Identificazione dei materiali pericolosi: N
  • Frasi di rischio:R34
  • Classe di pericolo:IRRITANT

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C369241-2.5g
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0
2.5g
$ 125.00 2022-04-01
TRC
C369241-25g
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0
25g
$ 170.00 2022-04-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SA782-50mg
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 95+%
50mg
113.0CNY 2021-08-04
Chemenu
CM132241-10g
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 95%
10g
$1288 2021-08-05
Chemenu
CM132241-1g
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 95%
1g
$286 2021-08-05
TRC
C369241-25000mg
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0
25g
$ 207.00 2023-04-18
Enamine
EN300-57759-0.1g
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0
0.1g
$62.0 2023-05-24
Key Organics Ltd
AS-75978-5MG
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-75978-10MG
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 >95%
10mg
£63.00 2025-02-09
Aaron
AR0052GW-250mg
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 95%
250mg
$45.00 2023-12-14

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Acetic anhydride ;  2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
3.1 Reagents: Thionyl chloride ;  2 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Metodo di produzione 2

Condizioni di reazione
Riferimento
Preparation of 2-(chloro- and hydroxymethyl)-3,5-dimethyl-4-methoxy pyridine
, European Patent Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → reflux; 1.5 h, reflux; 2 h, reflux
1.2 Reagents: Sulfuric acid ;  pH 9
2.1 Solvents: Methanol ;  15 min, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7; 1.5 h, reflux
2.3 1.5 h, reflux; overnight, rt
2.4 Reagents: Dithionous acid, ammonium salt (1:2) ;  2 h, reflux; overnight, rt
2.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt → -10 °C; 30 min, -20 - -10 °C; -20 - -10 °C; 3 h, -10 °C → rt; rt
Riferimento
Synthesis of omeprazole
Liu, Xiulan, Shanxi Yike Daxue Xuebao, 2002, 33(4), 330-332

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Improvement on the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Ma, Nan; et al, Hecheng Huaxue, 2007, 15(3), 385-387

Metodo di produzione 5

Condizioni di reazione
Riferimento
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium ;  5 h, reflux
2.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  1 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Improvement on the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Ma, Nan; et al, Hecheng Huaxue, 2007, 15(3), 385-387

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt → -10 °C; 30 min, -20 - -10 °C; -20 - -10 °C; 3 h, -10 °C → rt; rt
Riferimento
Synthesis of omeprazole
Liu, Xiulan, Shanxi Yike Daxue Xuebao, 2002, 33(4), 330-332

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Preparation of pyridoimidazole derivatives for preventing and treating digestive tract ulcer
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
Riferimento
Deuterodehalogenation Under Net Reductive or Redox-Neutral Conditions Enabled by Paired Electrolysis
Wood, Devin; et al, Angewandte Chemie, 2023, 62(15),

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Water
Riferimento
Bioinspired symmetrical and unsymmetrical diiron complexes for selective oxidation catalysis with hydrogen peroxide
Trehoux, Alexandre; et al, Dalton Transactions, 2020, 49(46), 16657-16661

Metodo di produzione 12

Condizioni di reazione
Riferimento
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

Metodo di produzione 13

Condizioni di reazione
1.1 -
2.1 Reagents: Acetic anhydride ,  Sodium hydroxide
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane
Riferimento
(H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate
Kohl, Bernhard; et al, Journal of Medicinal Chemistry, 1992, 35(6), 1049-57

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  2 - 3 min, rt
Riferimento
EPR Spectroscopic Detection of the Elusive FeV=O Intermediates in Selective Catalytic Oxofunctionalizations of Hydrocarbons Mediated by Biomimetic Ferric Complexes
Lyakin, Oleg Y.; et al, ACS Catalysis, 2015, 5(5), 2702-2707

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Methanol ;  15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7; 1.5 h, reflux
1.3 1.5 h, reflux; overnight, rt
1.4 Reagents: Dithionous acid, ammonium salt (1:2) ;  2 h, reflux; overnight, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt → -10 °C; 30 min, -20 - -10 °C; -20 - -10 °C; 3 h, -10 °C → rt; rt
Riferimento
Synthesis of omeprazole
Liu, Xiulan, Shanxi Yike Daxue Xuebao, 2002, 33(4), 330-332

Metodo di produzione 16

Condizioni di reazione
Riferimento
Preparation of 2-(chloro- and hydroxymethyl)-3,5-dimethyl-4-methoxy pyridine
, European Patent Organization, , ,

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Raw materials

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Preparation Products

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Letteratura correlata

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